1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine
Description
The compound 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine (CAS: 1171238-68-8, molecular weight: 430.55 g/mol) is a structurally complex molecule featuring:
- A 3,5-dimethylpyrazole moiety linked via a carbonyl group to a thiophene ring.
- A sulfonyl group bridging the thienyl and 4-phenylpiperazine subunits.
This compound is categorized as an API intermediate and standard reagent (), suggesting its utility in pharmaceutical synthesis.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[3-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-15-14-16(2)24(21-15)20(25)19-18(8-13-28-19)29(26,27)23-11-9-22(10-12-23)17-6-4-3-5-7-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSRWSQBRXINFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine is a derivative of piperazine that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The structure includes a piperazine ring substituted with a thienyl sulfonamide and a pyrazole carbonyl group, contributing to its potential biological effects.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer : Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3,5-dimethylpyrazole have shown promising results in inhibiting tumor growth.
- Anti-inflammatory : Some studies indicate that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial : Pyrazoles have demonstrated antibacterial and antifungal activities, contributing to their therapeutic applications in infectious diseases.
Case Study: Cytotoxic Activity
In a recent study evaluating the cytotoxic effects of various pyrazole derivatives, including the target compound, the following results were observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Lung Carcinoma | 5.35 |
| Compound B | Liver Carcinoma | 8.74 |
| Cisplatin (Control) | Lung Carcinoma | 6.39 |
| Cisplatin (Control) | Liver Carcinoma | 3.78 |
The results indicated that the compound exhibited comparable activity to the standard drug cisplatin, suggesting its potential as an anticancer agent .
The proposed mechanisms through which pyrazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Certain pyrazoles inhibit enzymes involved in tumor proliferation and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Pyrazoles can interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .
Pharmacological Studies
A comprehensive review highlighted that compounds containing the pyrazole nucleus possess various pharmacological activities due to their ability to interact with multiple biological targets .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have shown that derivatives similar to the target compound possess strong antioxidant properties, which may contribute to their anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit anticancer properties. The incorporation of the pyrazole moiety enhances the biological activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .
CNS Activity
The piperazine ring is known for its neuropharmacological effects. Compounds similar to 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine have been investigated for their potential as central nervous system (CNS) agents. The thienyl and pyrazole groups contribute to the modulation of neurotransmitter systems, which may lead to therapeutic effects in disorders such as anxiety and depression .
Organic Synthesis
Building Block for Heterocycles
This compound serves as a versatile building block in organic synthesis, particularly in the formation of novel heterocyclic compounds. The pyrazole and thienyl groups can participate in various reactions, facilitating the synthesis of more complex molecular architectures. For example, it can be utilized in cycloaddition reactions or as a precursor for further functionalization to create biologically active molecules .
Synthesis of New Derivatives
The compound has been employed in the synthesis of new derivatives with enhanced biological activities. Researchers have reported successful modifications that improve solubility and bioavailability, critical factors for drug development .
Material Science
Polymer Chemistry
In material science, compounds like this compound are explored for their potential use in polymer formulations. The presence of sulfonyl and thienyl groups can impart unique properties to polymers, such as increased thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs from literature:
Key Comparative Insights
Sulfonylpiperazine vs. Benzenesulfonamide (CAS 1325303-98-7)
- The target compound’s 4-phenylpiperazine group contrasts with the 4-ethyl-N-methylbenzenesulfonamide in CAS 1325303-98-6.
- The phenylpiperazine moiety may enhance lipophilicity and CNS penetration compared to the ethyl-substituted benzenesulfonamide, which could favor peripheral activity .
Phenylpiperazine vs. Ethylpiperazine ()
- This substitution could alter pharmacokinetics, such as metabolic stability or protein binding .
Pyrazole-Thienyl Core vs. Pyrazole-Cyano Systems ()
- The diphenylpyrazole-cyano analog lacks the sulfonyl and thienyl groups, emphasizing electron-withdrawing cyano effects. Such differences may influence reactivity in cross-coupling reactions or binding affinity in drug design .
Sulfonyl vs. Sulfinyl Groups (Fipronil)
Research Findings and Implications
- Solubility and Bioavailability: The sulfonylpiperazine group in the target compound likely improves aqueous solubility compared to non-polar analogs like diphenylpyrazoles, critical for oral drug development .
- Synthetic Versatility : The thienyl-pyrazole scaffold is amenable to functionalization, as demonstrated in and , enabling tailored modifications for target-specific activity.
- Toxicity Profile : Unlike halogenated pesticides (e.g., fipronil), the absence of heavy halogens in the target compound may reduce environmental toxicity, aligning with its classification as an API intermediate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
